Benzyl (piperidin-2-ylmethyl)carbamate
Description
Chemical Properties and Structural Characteristics
Molecular Structure and Conformation
Piperidine Ring Dynamics
The piperidine ring in benzyl (piperidin-2-ylmethyl)carbamate adopts a chair conformation as the predominant structural arrangement, consistent with general piperidine conformational preferences. The six-membered saturated nitrogen heterocycle exhibits significant conformational flexibility through nitrogen inversion processes, with interconversion between conformers occurring rapidly at room temperature. The free energy activation barrier for nitrogen inversion in piperidine systems has been estimated at approximately 6.1 kilocalories per mole, indicating relatively facile conformational exchange.
Computational studies on related piperidine derivatives reveal that steric interactions between substituents and the ring significantly influence conformational preferences. In this compound, the 2-position substitution creates specific steric environments that affect the overall molecular geometry. The piperidine ring maintains its characteristic chair conformation with an equatorially positioned exocyclic carbon-nitrogen bond, minimizing unfavorable steric interactions.
The conformational dynamics of the piperidine ring are further influenced by the electron-donating properties of the nitrogen atom and the spatial arrangement of the carbamate substituent. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the piperidine carbons, with resonances appearing at approximately 47 parts per million for the nitrogen-adjacent carbons, 27.2 parts per million for the beta carbons, and 25.2 parts per million for the gamma carbon.
Carbamate Functional Group Geometry
The carbamate functional group in this compound exhibits characteristic geometric features that influence both intramolecular and intermolecular interactions. The carbamate moiety adopts a planar arrangement around the carbonyl carbon, with the nitrogen-carbonyl bond displaying partial double-bond character due to resonance stabilization. This electronic delocalization restricts rotation around the carbon-nitrogen bond and contributes to the overall rigidity of the carbamate unit.
Crystallographic studies of related carbamate compounds demonstrate preferred hydrogen-bonding geometries that significantly influence molecular packing and stability. The carbamate oxygen atoms serve as hydrogen bond acceptors, while the nitrogen hydrogen can participate as a hydrogen bond donor when present. These interactions play crucial roles in determining solid-state structures and solution-phase behavior.
The benzyl protecting group attached to the carbamate oxygen introduces additional conformational considerations through potential aromatic-aliphatic interactions. The phenyl ring can adopt various orientations relative to the carbamate plane, with rotational barriers influenced by steric and electronic factors. Computational analysis suggests that the benzyl group preferentially adopts conformations that minimize steric clashes while maximizing favorable van der Waals interactions.
Stereochemical Considerations
Configurational Isomerism
This compound possesses a chiral center at the 2-position of the piperidine ring, resulting in the existence of two enantiomeric forms: the (R)-configuration and the (S)-configuration. The (R)-enantiomer, with Chemical Abstracts Service number 1217680-53-9, represents one of the commercially available forms of this compound. The absolute configuration at the chiral center significantly influences the three-dimensional spatial arrangement of substituents and affects molecular recognition processes.
The stereochemical distinction between enantiomers becomes particularly important in applications requiring enantioselective interactions. The (R)-configuration exhibits specific spatial relationships between the carbamate group, the piperidine ring, and the substituted methyl group that differ from those in the (S)-enantiomer. These differences can lead to distinct biological activities, binding affinities, and chemical reactivities.
Configurational stability of the chiral center depends on reaction conditions and the presence of potential racemization pathways. Under normal storage and handling conditions, the stereochemical integrity of the compound remains intact, with no significant racemization observed. However, harsh conditions involving strong bases or high temperatures could potentially lead to stereochemical scrambling through enolate formation or other mechanisms.
Chiral Resolution Strategies
The separation of enantiomeric forms of this compound can be achieved through various chiral resolution methodologies. Classical resolution approaches involve the formation of diastereomeric salts with chiral acids, followed by selective crystallization and subsequent liberation of the desired enantiomer. Suitable chiral resolving agents include naturally occurring acids such as tartaric acid derivatives or synthetic chiral auxiliaries.
Chromatographic separation techniques offer alternative approaches for enantiomeric resolution. High-performance liquid chromatography using chiral stationary phases provides efficient separation of the (R)- and (S)-enantiomers. Polysaccharide-based chiral columns, particularly those derived from cellulose or amylose, demonstrate excellent enantioselectivity for carbamate-containing compounds.
Enzymatic resolution represents another viable strategy for obtaining enantiomerically pure materials. Hydrolytic enzymes such as lipases or esterases can selectively cleave one enantiomer of appropriate carbamate precursors, leaving the desired stereoisomer unchanged. This approach offers the advantage of mild reaction conditions and high enantioselectivity, though it requires careful optimization of enzyme selection and reaction parameters.
Physicochemical Properties
Solubility and Stability Profiles
The solubility characteristics of this compound vary significantly depending on the physical form and solvent system employed. The free base form, with molecular formula C₁₄H₂₀N₂O₂ and molecular weight 248.321 grams per mole, exhibits moderate solubility in organic solvents such as dimethyl sulfoxide. The compound demonstrates good solubility in polar aprotic solvents while showing limited miscibility with water due to the hydrophobic benzyl and piperidine components.
The hydrochloride salt form significantly enhances aqueous solubility through ionic interactions with water molecules. With molecular formula C₁₄H₂₁ClN₂O₂ and molecular weight 284.78 grams per mole, the hydrochloride salt exhibits improved stability and handling characteristics compared to the free base. The salt formation also facilitates purification and crystallization processes, making it the preferred form for many applications.
Stability studies indicate that this compound maintains chemical integrity under appropriate storage conditions. Recommended storage temperatures range from -80 degrees Celsius for six-month stability to -20 degrees Celsius for one-month stability, suggesting susceptibility to degradation at elevated temperatures. The compound exhibits sensitivity to moisture and should be stored under anhydrous conditions to prevent hydrolytic degradation of the carbamate functional group.
Long-term stability assessment reveals that the compound undergoes gradual decomposition through various pathways, including carbamate hydrolysis and potential oxidative processes. Protection from light and oxygen helps minimize degradation reactions and extend shelf life. The hydrochloride salt form generally demonstrates superior stability compared to the free base, likely due to reduced nucleophilicity of the protonated nitrogen center.
Thermal Decomposition Pathways
Thermal analysis of this compound reveals complex decomposition behavior involving multiple mechanistic pathways. Initial decomposition typically begins around 150-200 degrees Celsius, with the carbamate functional group representing the most thermally labile component of the molecule. Thermogravimetric analysis demonstrates stepwise mass loss patterns corresponding to sequential fragmentation reactions.
The primary decomposition pathway involves the thermal cleavage of the carbamate carbon-oxygen bond, leading to the elimination of carbon dioxide and the formation of benzyl alcohol and the corresponding amine. This process occurs through a concerted mechanism involving a six-membered transition state, similar to other carbamate thermal decomposition reactions. The activation energy for this process typically ranges from 150-200 kilojoules per mole, depending on substituent effects and molecular environment.
Secondary decomposition processes include the fragmentation of the benzyl group through homolytic cleavage of the benzylic carbon-oxygen bond. This pathway generates reactive benzyl radicals that can undergo various secondary reactions, including hydrogen abstraction and radical coupling processes. The piperidine ring system demonstrates greater thermal stability, typically requiring temperatures exceeding 300 degrees Celsius for significant decomposition.
Mass spectrometric analysis of thermal decomposition products reveals characteristic fragmentation patterns that can be used for compound identification and purity assessment. Major fragmentation ions include the molecular ion peak, loss of the benzyl group, loss of the carbamate moiety, and various piperidine-derived fragments. These fragmentation patterns provide valuable structural information and confirm the proposed decomposition mechanisms.
Spectroscopic Analysis
Nuclear Magnetic Resonance Spectral Interpretation
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that can be assigned to specific molecular environments within the compound. The aromatic protons of the benzyl group appear in the downfield region between 7.0-7.5 parts per million, displaying typical coupling patterns for monosubstituted benzene rings.
The carbamate nitrogen-hydrogen proton, when present in the free base form, appears as a broad signal around 5.0-6.0 parts per million due to rapid exchange processes and quadrupolar coupling effects. The benzylic methylene protons adjacent to the carbamate oxygen produce a characteristic singlet around 5.1 parts per million, while the piperidine ring protons generate complex multipicity patterns in the aliphatic region between 1.5-3.5 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for each carbon environment within the molecule. The carbamate carbonyl carbon appears around 157 parts per million, consistent with the electron-withdrawing nature of the carbamate functional group. The aromatic carbons of the benzyl group produce resonances between 125-140 parts per million, while the benzylic carbon appears around 66 parts per million due to the deshielding effect of the adjacent oxygen atom.
The piperidine ring carbons exhibit characteristic chemical shifts that reflect their electronic environments. The carbon bearing the carbamate substituent appears around 55-60 parts per million, while the remaining ring carbons produce resonances between 20-45 parts per million. Integration ratios and coupling patterns confirm the proposed molecular structure and provide information about conformational dynamics in solution.
Infrared and Mass Spectrometry Data
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within this compound. The carbamate carbonyl group produces a strong absorption around 1680-1700 wavenumbers, with the exact frequency depending on hydrogen bonding and electronic effects. The nitrogen-hydrogen stretching vibration appears around 3300-3400 wavenumbers when present, often broadened due to hydrogen bonding interactions.
The aromatic carbon-hydrogen stretching vibrations of the benzyl group generate absorptions around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches appear around 2800-3000 wavenumbers. The carbon-nitrogen stretching vibrations produce medium-intensity bands around 1200-1300 wavenumbers, and carbon-oxygen stretching appears around 1000-1100 wavenumbers. These spectroscopic features provide fingerprint identification for the compound and confirm structural assignments.
Mass spectrometry analysis yields characteristic fragmentation patterns that support structural identification and purity assessment. The molecular ion peak appears at mass-to-charge ratio 248 for the free base form or 284 for the hydrochloride salt, confirming the molecular weight determinations. Major fragmentation pathways include loss of the benzyl group (mass 91), loss of carbon dioxide (mass 44), and various piperidine-derived fragments.
| Spectroscopic Technique | Key Absorption/Peak | Assignment | Wavenumber/ppm |
|---|---|---|---|
| Infrared | Carbonyl stretch | Carbamate C=O | 1680-1700 cm⁻¹ |
| Infrared | N-H stretch | Carbamate N-H | 3300-3400 cm⁻¹ |
| ¹H Nuclear Magnetic Resonance | Aromatic protons | Benzyl aromatic | 7.0-7.5 ppm |
| ¹H Nuclear Magnetic Resonance | Benzylic protons | -OCH₂Ph | ~5.1 ppm |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | Carbamate C=O | ~157 ppm |
| ¹³C Nuclear Magnetic Resonance | Benzylic carbon | -OCH₂Ph | ~66 ppm |
Properties
IUPAC Name |
benzyl N-(piperidin-2-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-14(16-10-13-8-4-5-9-15-13)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVZGRBXEXJUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662460 | |
| Record name | Benzyl [(piperidin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184044-09-5 | |
| Record name | Benzyl [(piperidin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Standard Protocol
Piperidin-2-ylmethylamine reacts with benzyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. A tertiary base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), neutralizes the HCl byproduct. The general reaction is:
Yields typically exceed 85% when using a 1.2:1 molar ratio of CbzCl to amine.
Solvent and Base Optimization
Industrial-Scale Adaptations
For large-scale production, continuous flow reactors replace batch processes, enabling precise control over exothermic reactions. Automated systems maintain a 5–10°C temperature gradient, achieving >90% conversion in 2–3 hours.
Reductive Amination-Derived Precursor Synthesis
When piperidin-2-ylmethylamine is unavailable, reductive amination of piperidin-2-ylmethanone provides an alternative pathway.
Synthesis of Piperidin-2-Ylmethylamine
Piperidin-2-ylmethanone undergoes reductive amination with ammonium acetate or aqueous ammonia in the presence of catalysts:
Catalytic Hydrogenation
Byproduct Management
Subsequent Carbamation
The synthesized amine undergoes carbamation as described in Section 1, with yields consistent across scales.
Alternative Protecting Group Strategies
N-Benzyl vs. N-Cbz Protection
While benzyl groups are common, tert-butoxycarbonyl (Boc) protection offers orthogonal deprotection:
| Protecting Group | Deprotection Method | Compatibility |
|---|---|---|
| Cbz | H₂/Pd-C | Acid-sensitive compounds |
| Boc | TFA or HCl/dioxane | Base-sensitive targets |
Boc-protected analogs require Boc-anhydride instead of CbzCl, but this adds cost and complexity.
Reaction Optimization and Troubleshooting
Common Challenges and Solutions
| Issue | Cause | Resolution |
|---|---|---|
| Low Yield (<70%) | Moisture-induced hydrolysis | Use molecular sieves (3Å) |
| Emulsion formation | Polar solvent/base pairing | Switch to DIPEA/DCM |
| Colored impurities | Overheating | Cool to 0°C during CbzCl addition |
Purity Enhancement Techniques
-
Recrystallization : Ethanol/water (7:3) yields white crystals with 99% purity.
-
Chromatography : Silica gel (ethyl acetate/hexane, 1:4) resolves di-carbamate byproducts.
Industrial Manufacturing Considerations
Cost-Benefit Analysis of Methods
| Method | Cost (USD/kg) | Yield (%) | Scalability |
|---|---|---|---|
| Direct carbamation | 120 | 88 | High (batch/flow) |
| Reductive amination | 180 | 82 | Moderate (batch) |
Chemical Reactions Analysis
Types of Reactions
Benzyl (piperidin-2-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of this compound.
Reduction: Benzyl (piperidin-2-ylmethyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Benzyl (piperidin-2-ylmethyl)carbamate has the molecular formula and a molecular weight of 248.32 g/mol. Its structure features a piperidine ring, which is crucial for its biological activity, and a carbamate functional group that contributes to its pharmacological properties .
Inhibition of Enzymatic Activity
This compound has been studied for its ability to inhibit specific enzymes involved in lipid metabolism. Research indicates that compounds with similar structural motifs can act as selective inhibitors of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), enzymes that play critical roles in endocannabinoid signaling pathways. These inhibitors can raise brain endocannabinoid levels, leading to significant behavioral effects in animal models .
Table 1: Inhibitory Activity of Carbamates
| Compound Name | Target Enzyme | Inhibition Type | Reference |
|---|---|---|---|
| This compound | MAGL | Selective | |
| N-Piperidine/piperazine carbamates | FAAH | Dual Inhibition | |
| Urea-based inhibitors | MAGL/FAAH | Selective/Dual |
Therapeutic Potential
The therapeutic implications of this compound extend to its potential use in treating conditions influenced by endocannabinoid signaling, such as pain, anxiety, and inflammation. The modulation of these pathways through selective inhibition may provide new avenues for drug development targeting these disorders.
Case Study: Anti-inflammatory Effects
A study demonstrated that piperidine-based carbamates could significantly reduce inflammatory responses in murine models. This suggests that this compound may possess similar anti-inflammatory properties, warranting further investigation into its clinical applications .
Research on Antifilarial Activity
Another area of interest is the compound's potential antifilarial activity. Research involving similar carbamate derivatives has shown promising results against filarial infections in animal models. In particular, studies have indicated that certain carbamates can effectively reduce adult worm burdens and microfilaremia in infected jirds, highlighting their potential as therapeutic agents against parasitic diseases .
Table 2: Antifilarial Activity of Carbamate Derivatives
Mechanism of Action
The mechanism of action of Benzyl (piperidin-2-ylmethyl)carbamate involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Stereochemical Variants
Benzyl (piperidin-2-ylmethyl)carbamate belongs to a broader class of piperidine- and carbamate-containing compounds. Key analogs include:
Notes:
Functional Comparison: Enzyme Inhibition and Selectivity
Benzyl carbamate derivatives are extensively studied for cholinesterase inhibition. Below is a comparative analysis of inhibitory activities (IC₅₀) and selectivity indices (SI):
Key Findings :
- Sulfonamide-substituted analogs (e.g., 5c, 5k) exhibit 5- to 9-fold higher BChE inhibition than rivastigmine, with Compound 5k showing a selectivity index of 34 .
- Chlorophenyl-substituted derivatives (e.g., Compound 28) demonstrate superior selectivity (>83) and potency (IC₅₀ = 1.2 µM), rivaling galanthamine .
Pharmacological Profile:
- ADME predictions for benzene-based carbamates (e.g., Compound 28) suggest favorable pharmacokinetics, warranting in vivo studies .
Biological Activity
Benzyl (piperidin-2-ylmethyl)carbamate, a compound characterized by its piperidine ring and carbamate functionality, has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 234.29 g/mol
The compound features a benzyl group attached to a piperidine ring via a methyl carbamate moiety, which is critical for its biological interactions.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit anticancer properties. For instance, piperidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the selective cytotoxicity of related compounds against different cancer cell lines, suggesting that this compound may also possess similar effects.
Antimicrobial Activity
The compound has demonstrated potential antimicrobial activity. Compounds containing the piperidine structure are often evaluated for their ability to inhibit bacterial growth. Preliminary studies suggest that this compound may interact with bacterial enzymes or cell membranes, disrupting their function and leading to bacterial death .
Neuroprotective Effects
There is emerging evidence that this compound could exhibit neuroprotective effects. Similar carbamate derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
The biological activity of this compound is likely mediated through:
- Enzyme Inhibition : Interaction with enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism.
- Receptor Modulation : Binding to neurotransmitter receptors could influence synaptic transmission and neuroprotection.
- Cell Cycle Regulation : Inducing apoptosis in cancer cells through modulation of cell cycle checkpoints.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Direct Carbamation : Reaction of piperidine with benzyl chloroformate in the presence of a base.
- Microwave-Assisted Synthesis : Utilizing microwave irradiation to enhance reaction rates and yields.
- Green Chemistry Approaches : Employing aqueous media or alternative solvents to reduce environmental impact during synthesis.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals insights into its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzyl Carbamate | Benzyl group with carbamate | Neuroprotective |
| Piperidin-4-ylmethyl Carbamate | Piperidine ring with different substitution | Anticancer |
| N-(2-Chloroacetyl)-N-methyl-piperidine | Chloroacetyl substitution | Antimicrobial |
The unique combination of the piperidine structure and the carbamate group in this compound may enhance its specificity and efficacy in biological applications compared to other derivatives.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various piperidine derivatives showed that those with carbamate functionalities exhibited significant cytotoxic effects against cancer cell lines, suggesting that this compound could be further explored for anticancer therapies .
- Animal Models : Animal studies are needed to evaluate the pharmacokinetics and in vivo efficacy of this compound, particularly focusing on its neuroprotective effects in models of neurodegeneration.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzyl (piperidin-2-ylmethyl)carbamate, and how can reaction yields be maximized?
- Methodological Answer : The compound is typically synthesized via carbamate formation using benzyl chloroformate and a piperidine derivative under mild, base-catalyzed conditions (e.g., triethylamine). Yield optimization involves controlling stoichiometry, temperature (0–25°C), and solvent polarity. For example, dichloromethane or toluene improves solubility of intermediates . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity. Reaction progress should be monitored using TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the carbamate (-OC(=O)N-) and piperidine moieties. Key signals include δ 4.5–5.0 ppm (benzyl CH2) and δ 2.5–3.5 ppm (piperidine protons) .
- IR : Stretching at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) validates carbamate formation .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify structural integrity .
Q. How does pH and temperature affect the stability of the carbamate group in this compound?
- Methodological Answer : Benzyl carbamates are hydrolytically labile. Stability studies show:
- Acidic conditions (pH < 2) : Rapid cleavage of the carbamate group via acid-catalyzed hydrolysis.
- Basic conditions (pH > 10) : Slow degradation due to nucleophilic attack by hydroxide ions.
- Temperature : Degradation accelerates above 40°C. Storage at –20°C in anhydrous solvents (e.g., DMSO) is recommended .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities for targets (e.g., enzymes or receptors). The piperidine nitrogen and carbamate carbonyl are critical interaction sites .
- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with biological activity datasets to prioritize synthetic targets .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from assay conditions. Mitigation involves:
- Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify true efficacy thresholds.
- Cell Line Validation : Use >2 cell lines per assay (e.g., HeLa and MCF-7 for cancer) to rule out cell-specific effects .
- Metabolic Stability Assays : Evaluate compound half-life in liver microsomes to distinguish intrinsic activity from metabolic artifacts .
Q. How can X-ray crystallography elucidate the solid-state conformation of this compound?
- Methodological Answer :
- Crystallization : Use vapor diffusion with solvents like ethanol/water. The piperidine ring often adopts a chair conformation, stabilized by intramolecular H-bonds between the carbamate NH and adjacent carbonyl .
- Refinement : SHELXL (via Olex2) refines positional and thermal parameters. Key metrics: R1 < 5%, wR2 < 12% .
Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?
- Methodological Answer :
- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for gram-scale batches.
- Byproduct Mitigation : Optimize reaction time to minimize diastereomers or over-alkylation byproducts. LC-MS tracks impurity profiles .
- Toxicity Screening : Preclinical assays (e.g., zebrafish models) assess acute toxicity before rodent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
